(6-Methylquinolin-5-yl)methanamine
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Overview
Description
“(6-Methylquinolin-5-yl)methanamine” is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.231. This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of quinoline derivatives, such as “(6-Methylquinolin-5-yl)methanamine”, often involves nucleophilic substitution reactions . For instance, 2,4-dichloro-6-methylquinoline can react with malononitrile and/or ethyl cyanoacetate in the presence of piperidine as a catalyst to yield related compounds .Molecular Structure Analysis
The molecular structure of “(6-Methylquinolin-5-yl)methanamine” consists of a quinoline ring system, which is a bicyclic compound containing a benzene ring fused with a pyridine heterocyclic system .Chemical Reactions Analysis
Quinoline derivatives, including “(6-Methylquinolin-5-yl)methanamine”, can undergo various chemical reactions. For example, 2-chloro-6-methylquinoline-3-carbaldehyde can react with isonicotinohydrazide to yield novel quinoline derivatives .Scientific Research Applications
Antimicrobial and Antifungal Activities
A series of quinoline derivatives, including (6-Methylquinolin-5-yl)methanamine, have demonstrated significant antimicrobial and antifungal activities. For instance, new quinoline derivatives carrying 1,2,3-triazole moieties synthesized from multi-step reactions showed moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications
Quinoline derivatives have also found use in catalysis, such as in the transfer hydrogenation reactions and water oxidation processes. For example, quinazoline-based ruthenium complexes, synthesized in high yield, have shown excellent conversions and high turnover frequency values in the transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015). Additionally, ruthenium complexes with pentadentate ligands have been synthesized for the oxidation of water, offering insights into the mechanism of water oxidation (Vennampalli et al., 2014).
Antitumor Activity
Functionalized quinoline derivatives have shown promising in vitro antitumor activity against various human cancer cell lines. For example, acylated cinchona-based amines containing quinoline residues exhibited cytotoxicity and cytostatic effects on human leukemia, neuroblastoma, hepatoma, and breast cancer cells (Károlyi et al., 2012).
Tubulin-Polymerization Inhibitors
Quinoline derivatives have been optimized as novel tubulin-polymerization inhibitors targeting the colchicine site, showing high cytotoxic activity and substantial inhibition of tubulin assembly. These compounds have the potential for development as antitumor agents (Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(6-methylquinolin-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-4-5-11-9(10(8)7-12)3-2-6-13-11/h2-6H,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDUOIPDMFNVLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-5-yl)methanamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.